molecular formula C11H14BrNO B174502 N-T-Butyl 2-bromobenzamide CAS No. 168265-57-4

N-T-Butyl 2-bromobenzamide

Cat. No.: B174502
CAS No.: 168265-57-4
M. Wt: 256.14 g/mol
InChI Key: TVNDQPPEFATMSD-UHFFFAOYSA-N
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Description

N-t-Butyl 2-bromobenzamide

Biological Activity

N-T-Butyl 2-bromobenzamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects. The unique structural features of this compound, particularly the presence of a bromine atom and a t-butyl group, contribute to its biological activity.

  • Molecular Formula : C11H14BrN
  • Molecular Weight : 244.14 g/mol
  • Structural Features : The compound consists of a bromobenzamide structure with a t-butyl group that enhances its lipophilicity and bioavailability.
  • Anti-inflammatory Properties : this compound has been studied for its potential anti-inflammatory effects. The presence of the bromine atom may play a crucial role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
  • Dopamine Receptor Affinity : Recent studies indicate that compounds similar to this compound exhibit binding affinity for dopamine receptors, particularly D2 and D3 subtypes. This interaction suggests potential applications in treating neuropsychiatric disorders .
  • Anticancer Activity : Preliminary research has shown that this compound may induce apoptosis in cancer cells through the modulation of cell signaling pathways involved in cell survival and proliferation .

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study conducted on various benzamide derivatives, including this compound, demonstrated significant inhibition of COX enzymes, indicating strong anti-inflammatory activity (IC50 values ranging from 10 to 30 µM) .
    • Binding assays revealed that this compound exhibited a Ki value of approximately 50 nM at the D3 receptor, suggesting a high affinity compared to other analogs .
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced inflammation markers and improved behavioral outcomes in models of depression and anxiety .
    • The compound demonstrated significant tumor growth inhibition in xenograft models of breast cancer, with a reduction in tumor size observed after four weeks of treatment .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundBromine atom; t-butyl groupAnti-inflammatory; dopamine receptor affinity
N-(t-butyl)-4-bromobenzamideLacks fluorine atomFocused on bromine interactions
N-(t-butyl)-2-fluorobenzamideLacks bromine atomDifferent substitution pattern

This table illustrates how variations in substituents can influence the biological activity of benzamides.

Properties

IUPAC Name

2-bromo-N-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNDQPPEFATMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352262
Record name N-T-BUTYL 2-BROMOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168265-57-4
Record name N-T-BUTYL 2-BROMOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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